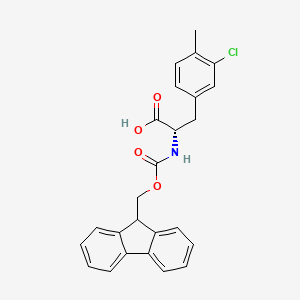

N-Fmoc-4-methyl-3-chloro-L-phenylalanine

Description

N-Fmoc-4-methyl-3-chloro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group at the fourth position, and a chlorine atom at the third position on the phenyl ring. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions .

Properties

IUPAC Name |

(2S)-3-(3-chloro-4-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4/c1-15-10-11-16(12-22(15)26)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJZSEMAMYARTB-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-4-methyl-3-chloro-L-phenylalanine typically involves the following steps:

Protection of the amino group: The amino group of 4-methyl-3-chloro-L-phenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions and purification methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Fmoc-4-methyl-3-chloro-L-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, revealing the free amino group for further reactions.

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for deprotection.

Substitution Reactions: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Deprotected Amino Acid: Removal of the Fmoc group yields 4-methyl-3-chloro-L-phenylalanine.

Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N-Fmoc-4-methyl-3-chloro-L-phenylalanine is widely used in scientific research, particularly in the following areas:

Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, allowing for the incorporation of modified amino acids.

Drug Development: The compound is used in the synthesis of bioactive molecules and pharmaceutical intermediates.

Biological Studies: It is employed in the study of enzyme-substrate interactions and protein structure-function relationships

Mechanism of Action

The primary mechanism of action of N-Fmoc-4-methyl-3-chloro-L-phenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .

Comparison with Similar Compounds

- N-Fmoc-3-methyl-4-chloro-L-phenylalanine

- N-Fmoc-2-methyl-4-chloro-L-phenylalanine

- N-Fmoc-4-methyl-L-phenylalanine

Comparison:

- N-Fmoc-3-methyl-4-chloro-L-phenylalanine: Similar structure but with the methyl and chlorine groups at different positions.

- N-Fmoc-2-methyl-4-chloro-L-phenylalanine: Methyl group at the second position instead of the fourth.

- N-Fmoc-4-methyl-L-phenylalanine: Lacks the chlorine atom, making it less reactive in certain substitution reactions .

N-Fmoc-4-methyl-3-chloro-L-phenylalanine stands out due to its unique substitution pattern, which can influence its reactivity and applications in peptide synthesis and other chemical processes.

Biological Activity

N-Fmoc-4-methyl-3-chloro-L-phenylalanine is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biological research. This compound, characterized by its unique substituents, has been studied for its biological activity, particularly in the context of enzyme interactions, receptor binding, and therapeutic applications.

This compound is part of the family of Fmoc-protected amino acids used extensively in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective mechanism for the amino group, allowing for selective deprotection during peptide assembly. The presence of both a methyl and a chlorine substituent on the phenylalanine side chain influences the compound's steric properties and electronic characteristics, which can significantly affect its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 427.5 g/mol |

| Functional Groups | Fmoc group, methyl group, chloro group |

The mechanism of action for this compound primarily revolves around its role as a building block in peptide synthesis. The Fmoc group protects the amino functionality during the synthesis process, while the unique side chain modifications can enhance the peptide's binding affinity to target proteins or enzymes.

- Peptide Synthesis : Utilized as a building block in SPPS, allowing for the formation of complex peptides.

- Enzyme Interactions : The modifications at the para position can influence how peptides interact with enzymes, potentially enhancing catalytic efficiency or selectivity.

- Receptor Binding : Structural variations may improve binding affinity to specific receptors, making this compound a candidate for therapeutic development.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Protein Interactions : Studies have shown that this compound can significantly affect protein-protein interactions due to its steric properties and hydrophobicity, which may enhance binding affinities in peptide therapeutics.

- Therapeutic Potential : The unique structure allows for modifications that may lead to improved efficacy in drug design. For instance, derivatives of this amino acid have been explored for their roles in developing selective inhibitors for various enzymes involved in diseases such as cancer and autoimmunity .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Peptide Therapeutics : Research has demonstrated that peptides incorporating this amino acid exhibit enhanced stability and bioactivity compared to their unmodified counterparts. For example, cyclization of peptides containing this residue has shown improved pharmacokinetic profiles.

- Enzyme Inhibition Studies : A study investigating the inhibition of peptidylarginine deiminase (PADI) enzymes found that peptides with this compound displayed significant inhibitory effects, suggesting potential applications in treating autoimmune disorders .

- Binding Affinity Assessments : Experiments measuring binding affinities using surface plasmon resonance (SPR) indicated that modifications at the phenylalanine side chain could enhance interactions with target proteins, leading to higher specificity and reduced off-target effects.

Q & A

Q. Basic

- Column chromatography : Use silica gel (200–400 mesh) with a gradient of hexane:ethyl acetate (7:3 to 1:1) to separate impurities based on polarity differences. Monitor fractions via TLC (Rf ~0.4 in 1:1 hexane/EtOAc) .

- Recrystallization : Dissolve crude product in hot ethanol (70°C) and cool to −20°C for 12 hours to yield crystals with >98% purity .

Advanced

For persistent co-elution issues , switch to preparative HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile). Adjust gradient slope (5–95% acetonitrile over 30 minutes) to resolve structurally similar byproducts (e.g., 3-chloro vs. 4-chloro isomers) .

What analytical methods are most reliable for confirming the structure of this compound?

Q. Basic

- Mass spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 421.878 (C₂₄H₂₀ClNO₄) .

- ¹H/¹³C NMR : Key signals include Fmoc aromatic protons (δ 7.3–7.8 ppm), methyl singlet (δ 2.3 ppm), and chlorinated phenyl ring protons (δ 7.1–7.4 ppm) .

Advanced

For ambiguous NOE correlations , use 2D-NMR (HSQC and HMBC) to confirm spatial proximity between the methyl group (δ 2.3 ppm) and the chlorinated phenyl ring. X-ray crystallography can resolve absolute configuration if racemization is suspected .

How does the 4-methyl-3-chloro substitution impact peptide conformation in solid-phase synthesis?

Advanced

The 3-chloro substituent introduces steric hindrance, destabilizing α-helical conformations in peptides. The 4-methyl group enhances hydrophobic interactions in β-sheet regions, as shown via CD spectroscopy of model peptides. To mitigate aggregation, incorporate solubilizing residues (e.g., Lys or Arg) adjacent to the modified phenylalanine .

What stability challenges arise during storage of this compound?

Q. Basic

- Light sensitivity : Store at −20°C in amber vials to prevent Fmoc degradation.

- Moisture : Use vacuum-sealed containers with desiccants (silica gel) to avoid hydrolysis of the Fmoc group .

Advanced

For long-term stability , conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. Degradation products often include Fmoc-deprotected derivatives (retention time shifts) and oxidized chlorophenyl species (new UV-Vis absorbance at 280 nm) .

How can researchers address contradictory data regarding the compound’s reactivity in peptide coupling?

Advanced

Contradictions in coupling efficiency (e.g., DIC vs. HATU activators) may arise from steric effects. Perform kinetic studies using real-time FTIR to monitor carbodiimide consumption. For stubborn couplings, pre-activate the amino acid with OxymaPure®/DIC for 5 minutes before adding to the resin .

What orthogonal protection strategies are compatible with this compound?

Q. Advanced

- Acid-labile groups : Avoid Boc protection due to potential Fmoc cleavage under strong acid (e.g., TFA).

- Photocleavable groups : Use NVOC (6-nitroveratryloxycarbonyl) for spatially resolved deprotection in light-directed synthesis .

How can solubility limitations in aqueous buffers be mitigated for biophysical assays?

Q. Advanced

- Co-solvents : Use 10–20% DMSO or acetonitrile to maintain solubility without denaturing proteins.

- Surfactants : Add 0.01% Tween-20 to peptide solutions for dynamic light scattering (DLS) studies .

What isotopic labeling strategies enable tracking of this compound in metabolic studies?

Advanced

Incorporate ¹³C or ¹⁵N labels at the methyl group via enzymatic transamination (e.g., using labeled pyruvate) or chemical synthesis with ¹³C-methyl iodide. Validate incorporation via NMR isotope shift analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.